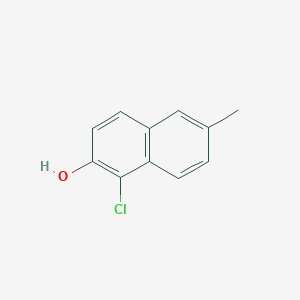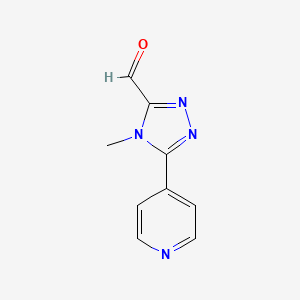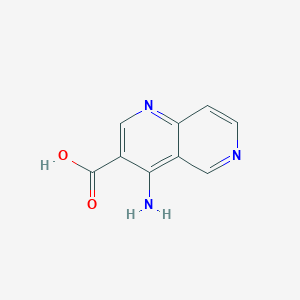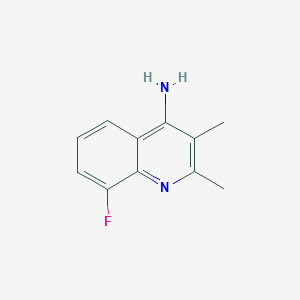![molecular formula C10H8N2O2 B11906768 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol CAS No. 23012-72-8](/img/structure/B11906768.png)
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. In this case, the compound features a fused ring system that includes both furan and quinoxaline moieties. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of o-arylalkynylquinoline aldehydes, which undergo a nucleophilic addition/cyclization reaction in the presence of catalysts such as cesium fluoride and trimethyl trifluoromethyl silane . The reaction conditions often include the use of solvents like water and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学研究应用
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant and radical-scavenging activities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to stabilize free radicals and prevent oxidative damage to biomolecules . The compound’s structure allows it to interact with and neutralize reactive oxygen species, thereby protecting cells and tissues from oxidative stress.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol include other furoquinoline and quinoxaline derivatives, such as:
- 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which contribute to its unique chemical reactivity and biological activity
属性
CAS 编号 |
23012-72-8 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1,3-dihydrofuro[3,4-b]quinoxalin-3-ol |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-8(5-14-10)11-6-3-1-2-4-7(6)12-9/h1-4,10,13H,5H2 |
InChI 键 |
LOZVTTOKTVNIAQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3N=C2C(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)









